molecular formula C11H8F3NO B1455297 (4-(Trifluoromethyl)quinolin-2-yl)methanol CAS No. 1116339-56-0

(4-(Trifluoromethyl)quinolin-2-yl)methanol

Cat. No.: B1455297
CAS No.: 1116339-56-0
M. Wt: 227.18 g/mol
InChI Key: RAISYORPYPURGD-UHFFFAOYSA-N
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Description

(4-(Trifluoromethyl)quinolin-2-yl)methanol: is a fluorinated quinoline derivative. This compound is characterized by the presence of a trifluoromethyl group at the 4-position and a hydroxymethyl group at the 2-position of the quinoline ring. The incorporation of fluorine atoms into organic molecules often enhances their biological activity and stability, making such compounds valuable in various fields, including medicinal chemistry and materials science.

Mechanism of Action

The pharmacokinetics of quinolines, including their absorption, distribution, metabolism, and excretion (ADME) properties, can also vary widely. Factors such as the compound’s lipophilicity, molecular size, and the presence of functional groups can influence its bioavailability .

The action of quinolines can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. These factors can affect the stability of the compound, its ability to reach its target, and its overall efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for (4-(trifluoromethyl)quinolin-2-yl)methanol typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (4-(Trifluoromethyl)quinolin-2-yl)methanol can undergo oxidation reactions to form quinoline-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group, resulting in (4-(trifluoromethyl)quinolin-2-yl)methane.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Quinoline-2-carboxylic acid derivatives.

    Reduction: (4-(Trifluoromethyl)quinolin-2-yl)methane.

    Substitution: Various substituted quinoline derivatives depending on the substituent introduced.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "(Trifluoromethyl)quinolin-2-yl)methanol":

(6-(Trifluoromethyl)quinolin-2-yl)methanol

  • Medicinal Chemistry: It can be used as a building block in the development of new pharmaceuticals with potential therapeutic effects.
  • Biological Research: It has a role in biological research. Research suggests it has potential antimicrobial and anticancer properties. The presence of fluorine atoms can enhance its biological activity by improving its ability to penetrate biological membranes and interact with molecular targets.

(6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol)

  • This compound is available from chemical suppliers like Sigma-Aldrich . However, the search results do not specify particular applications for this specific compound.

Related Compounds

  • 2,8-bis-(trifluoromethyl)-quinoline derivatives: These compounds have applications in various chemical reactions. For example, 2,8-bis-(trifluoromethyl)-quinoline-4-carboxylic acid can be obtained through reactions involving trifluoromethylaniline, chloral hydrate, and hydroxylammonium chloride . They can also be used in the preparation of erythro-αpiperid-2-yl-2,8-bis-(trifluoromethyl)-quinolin-4-yl-methanol, a process involving hydrogenation over a platinum catalyst in alcoholic hydrochloric acid .
  • Quinolineaminoethanols: New quinolineaminoethanols have been studied as anti... (the search result cuts off here) .

Comparison with Similar Compounds

Uniqueness:

Biological Activity

(4-(Trifluoromethyl)quinolin-2-yl)methanol is a fluorinated quinoline derivative notable for its unique chemical structure, which includes a trifluoromethyl group at the 4-position and a hydroxymethyl group at the 2-position of the quinoline ring. This compound has garnered attention in medicinal chemistry due to its enhanced biological activity and stability attributed to the incorporation of fluorine atoms.

The trifluoromethyl group significantly influences the compound's lipophilicity and bioavailability, making it a promising candidate for various therapeutic applications. The presence of the hydroxymethyl group allows for further chemical modifications, enhancing its potential as a building block in drug development.

The biological activity of this compound is primarily linked to its ability to interact with specific biological targets, including kinases involved in cancer cell proliferation. The compound may induce apoptosis in cancer cells through mechanisms similar to other quinoline derivatives, such as disrupting microtubule dynamics.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, research on related trifluoromethylquinoline derivatives has demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa and PC3 cells. The half-maximal inhibitory concentration (IC50) values indicate potent anti-proliferative activities, with some derivatives showing IC50 values as low as 0.01 µM against HeLa cells .

Antibacterial Activity

Fluorinated quinoline derivatives, including this compound, have also shown antibacterial properties. These compounds are being explored for their effectiveness against resistant bacterial strains, making them valuable in the development of new antibiotics .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is essential. Below is a table summarizing key features and biological activities:

Compound NameStructureBiological ActivityIC50 (µM)
This compoundStructureAnticancer, Antibacterial0.01 (HeLa)
(6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanolStructureAnticancer0.05 (PC3)
(2,8-Bis-trifluoromethyl-quinolin-4-yl)-pyridin-2-yl-methanolStructureAnticancer0.03 (K562)

Case Studies

  • Microtubule Polymerization Inhibition : A study on similar compounds revealed that certain trifluoromethylquinolines act as microtubule-targeting agents, disrupting tubulin networks and inducing apoptosis in cancer cells . This mechanism may also apply to this compound.
  • Antimicrobial Efficacy : Research has shown that quinoline derivatives exhibit significant activity against Gram-positive bacteria and Mycobacterium species, suggesting that this compound could be effective in treating infections caused by resistant strains .

Properties

IUPAC Name

[4-(trifluoromethyl)quinolin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO/c12-11(13,14)9-5-7(6-16)15-10-4-2-1-3-8(9)10/h1-5,16H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAISYORPYPURGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40705224
Record name [4-(Trifluoromethyl)quinolin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40705224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1116339-56-0
Record name 4-(Trifluoromethyl)-2-quinolinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1116339-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Trifluoromethyl)quinolin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40705224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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